4-(4-Hexyloxybenzoyl)isoquinoline

Übersicht

Beschreibung

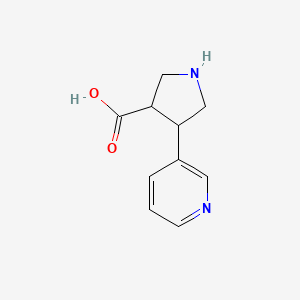

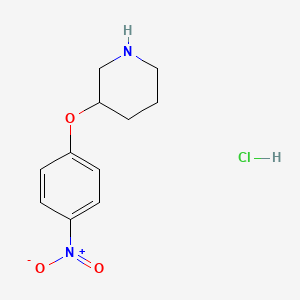

“4-(4-Hexyloxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C22H23NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives involves several methods . For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a three-component reaction that includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis

The molecular structure of “4-(4-Hexyloxybenzoyl)isoquinoline” is based on the isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring . The compound also contains a hexyloxybenzoyl group attached to the isoquinoline ring .Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions . For example, they can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives . They can also undergo a Pd (II)-catalyzed homocoupling or cyclization with vinyl azides .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Isoquinoline derivatives have been extensively studied for their therapeutic potential. They serve as core structures in the design of various drugs due to their bioactivity spectrum . For instance, 4-(4-Hexyloxybenzoyl)isoquinoline could be investigated for its potential as a lead compound in the synthesis of new pharmacological agents. Its structure could be modified to enhance its interaction with biological targets, potentially leading to the development of novel treatments for diseases.

Materials Science

In the field of materials science, isoquinoline derivatives can contribute to the development of new materials with unique properties . These compounds can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs), potentially leading to materials with novel optical, electronic, or catalytic properties.

Analytical Chemistry

Isoquinoline compounds can be utilized as analytical reagents due to their fluorescent properties . 4-(4-Hexyloxybenzoyl)isoquinoline could be used in fluorescence spectroscopy as a probe for detecting or quantifying other substances, or as a pH indicator due to its potential color-changing properties upon protonation or deprotonation.

Environmental Science

Derivatives of isoquinoline may find applications in environmental science, particularly in the detection and analysis of environmental pollutants . The compound’s ability to form complexes with metals can be leveraged in the remediation of heavy metal-contaminated sites or in the development of sensors for environmental monitoring.

Biochemistry

In biochemistry, isoquinoline derivatives are valuable for studying biological processes and enzyme mechanisms . 4-(4-Hexyloxybenzoyl)isoquinoline could be used to investigate enzyme-substrate interactions, or as a potential inhibitor or activator of certain biochemical pathways.

Pharmacology

The pharmacological applications of isoquinoline derivatives are vast, ranging from antimalarial to antimicrobial activities . Research into 4-(4-Hexyloxybenzoyl)isoquinoline could explore its efficacy in various pharmacological models, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.

Agriculture

Isoquinoline derivatives can also play a role in agriculture, particularly in the development of agrochemicals . The study of 4-(4-Hexyloxybenzoyl)isoquinoline could lead to the creation of new pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity.

Safety and Hazards

Wirkmechanismus

- Unfortunately, detailed information on affected biochemical pathways is scarce. However, isoquinoline alkaloids (to which this compound belongs) often impact cell cycle regulation, apoptosis, and other critical pathways .

- Molecular and cellular effects are not explicitly described for this compound. However, isoquinoline derivatives often exhibit diverse biological activities, including anticancer potential .

Biochemical Pathways

Result of Action

Eigenschaften

IUPAC Name |

(4-hexoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-19-12-10-17(11-13-19)22(24)21-16-23-15-18-8-5-6-9-20(18)21/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSLESLRWSRRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hexyloxybenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)